

4-Hydroxy-3-nitrophenylacetic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 4-Hydroxy-3-nitrophenylacetic acid

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Introduction: From Immunological Hapten to Key Biomarker of Nitritative Stress

4-Hydroxy-3-nitrophenylacetic acid (NHPAA), a seemingly unassuming nitrated derivative of a tyrosine metabolite, holds a significant place in the annals of both immunology and the study of oxidative and nitritative stress. Its scientific journey begins in the mid-20th century, not as a molecule of intrinsic biological activity, but as a crucial tool for understanding the fundamental principles of the adaptive immune response. In this capacity, as the hapten known to immunologists as "NP" (nitrophenyl), it has been instrumental in elucidating the mechanisms of antibody affinity maturation and B-cell memory.

More recently, the discovery of its endogenous formation in humans has propelled NHPAA into a new and vital role: a key biomarker for nitritative stress, a pathological process implicated in a wide array of chronic diseases. This guide provides an in-depth technical overview of **4-Hydroxy-3-nitrophenylacetic acid**, from its historical context and synthesis to its modern-day application as a clinical and research biomarker. We will explore the causality behind experimental choices in its synthesis and analysis, grounding all mechanistic claims and protocols in authoritative scientific literature.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of NHPAA is fundamental to its synthesis, purification, and analytical detection.

Property	Value	Reference(s)
CAS Number	10463-20-4	
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.14 g/mol	
Melting Point	146-148 °C	
Appearance	Yellow to pale brown crystalline powder	[1]
Solubility	Soluble in ethanol	
SMILES String	C1=CC(=C(C=C1CC(=O)O)-- INVALID-LINK--[O-])O	[1]
InChI Key	QBHBHOSRLDPIHG- UHFFFAOYSA-N	[1]

Spectroscopic Data:

- Mass Spectrometry (Electron Ionization): The mass spectrum of NHPAA is characterized by a molecular ion peak at m/z 197.[\[2\]](#) Key fragment ions are observed at m/z 152, corresponding to the loss of the carboxyl group (-COOH), and at m/z 106.[\[1\]](#)[\[3\]](#)
- ¹H NMR (in Acetone-D6): The proton NMR spectrum provides characteristic signals for the aromatic protons, showing the substitution pattern, and a singlet for the methylene (-CH₂) protons of the acetic acid side chain.
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the hydroxyl (-OH), carboxylic acid (C=O and -OH), and nitro (-NO₂) functional groups.

Synthesis of 4-Hydroxy-3-nitrophenylacetic Acid: A Classic Nitration

The most common and historically significant method for the synthesis of NHPAA is the direct nitration of its precursor, 4-hydroxyphenylacetic acid (PHPA). This electrophilic aromatic substitution reaction is a cornerstone of organic chemistry. The hydroxyl group of PHPA is an

activating, ortho-, para-director, while the acetic acid side chain is a deactivating group. The nitration occurs at the position ortho to the powerful activating hydroxyl group.

Experimental Protocol: Nitration of 4-Hydroxyphenylacetic Acid

This protocol is a synthesis of established methods and provides a reliable procedure for the laboratory-scale preparation of NHPAA.[\[4\]](#)[\[5\]](#)

Materials:

- 4-Hydroxyphenylacetic acid (PHPA)
- Glacial acetic acid
- Fuming nitric acid
- Ethanol (for recrystallization)
- Ice bath
- Standard laboratory glassware

Procedure:

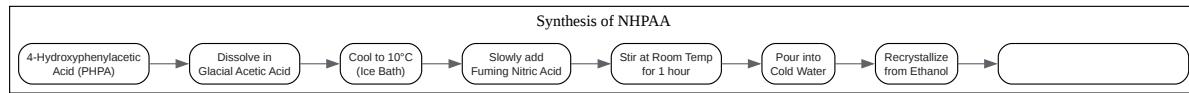
- Dissolution: In a flask, dissolve 4-hydroxyphenylacetic acid (e.g., 4.00 g, 26.3 mmol) in glacial acetic acid (e.g., 25 mL).[\[4\]](#)
- Cooling: Place the flask in an ice bath and cool the solution to approximately 10°C. This is a critical step to control the exothermic nitration reaction and minimize the formation of by-products.
- Nitration: Slowly add fuming nitric acid (e.g., 1.36 mL) dropwise to the cooled solution with continuous stirring.[\[4\]](#) The slow addition is crucial to maintain the low temperature and prevent uncontrolled nitration. The solution will typically turn from yellow to brown, and a precipitate may begin to form.[\[4\]](#)

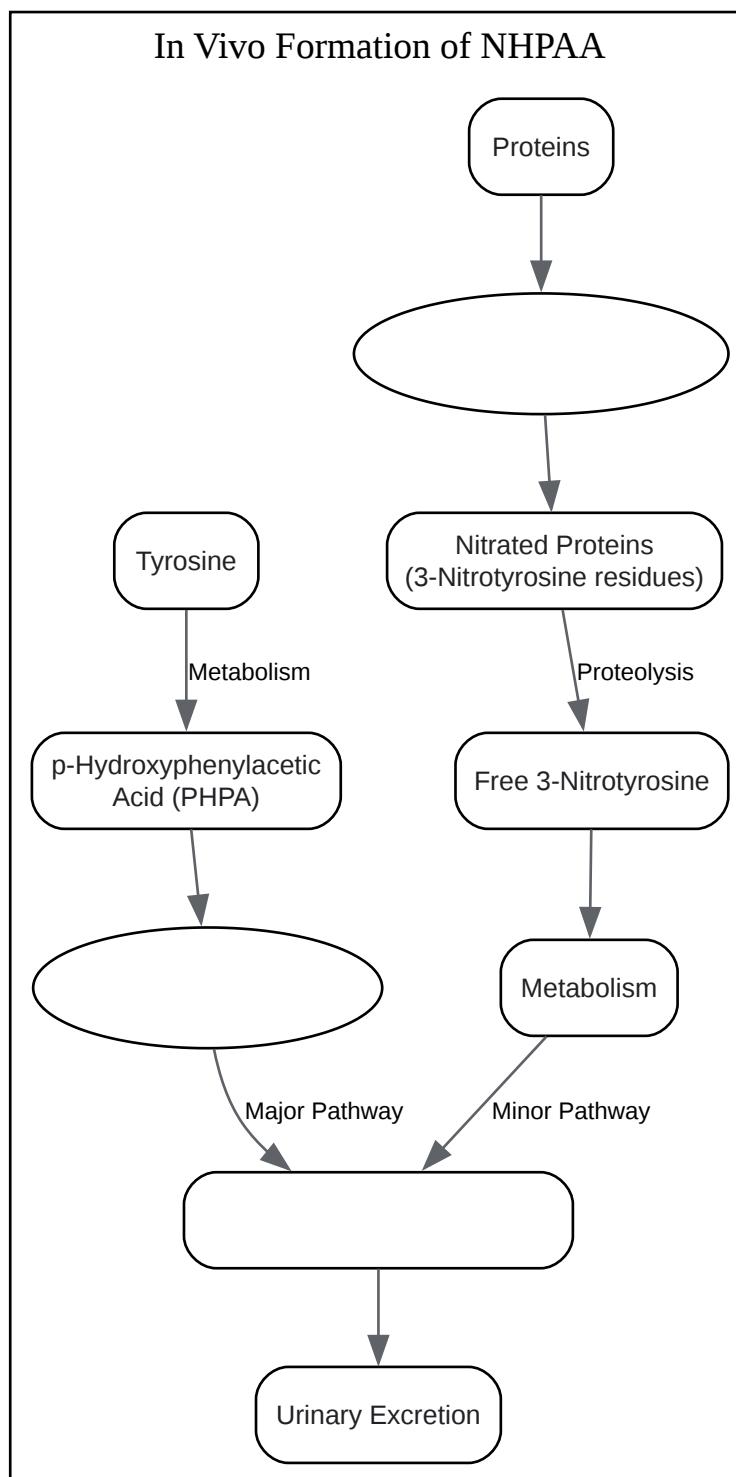
- Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for approximately 1 hour.[4]
- Precipitation: Pour the reaction mixture into a larger volume of cold water (e.g., 1 L for a 50 g scale reaction) to precipitate the crude NHPAA product.[5]
- Purification (Recrystallization): Collect the solid product by filtration and wash it with water. Recrystallize the crude product from ethanol to yield pure, yellow, needle-like crystals of **4-hydroxy-3-nitrophenylacetic acid**.[4][5]

Characterization of the Product:

The identity and purity of the synthesized NHPAA should be confirmed by:

- Melting point determination: Compare the observed melting point with the literature value (146-148 °C).
- Spectroscopic analysis: Obtain ^1H NMR, ^{13}C NMR, IR, and mass spectra and compare them with reference data.



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